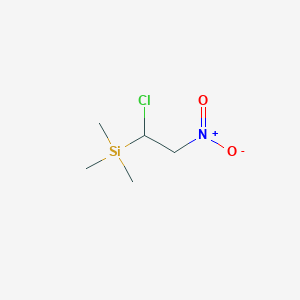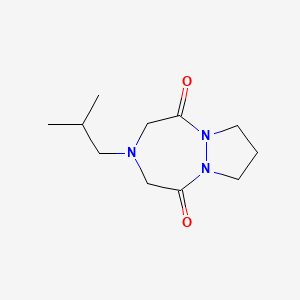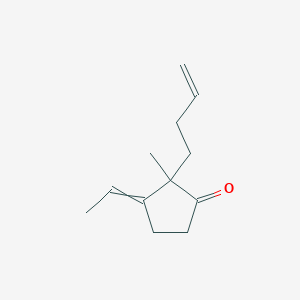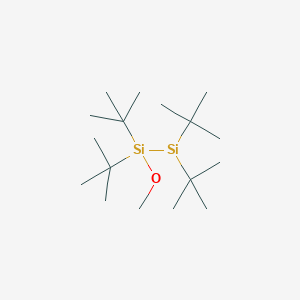![molecular formula C10H14O B14404232 6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 84398-00-5](/img/structure/B14404232.png)
6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethylidenebicyclo[221]heptane-2-carbaldehyde is an organic compound with a unique bicyclic structure It is a derivative of norbornane, a saturated hydrocarbon with a bridged bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde typically involves the reaction of norbornane derivatives. One common method is the reduction of norcamphor, followed by further chemical modifications to introduce the ethylidene and carbaldehyde groups .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like aqueous silver nitrate (AgNO₃) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde involves its reactivity due to the strained bicyclic structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norcamphor: A ketone derivative of norbornane.
Myrtenal: A bicyclic compound with a similar structure but different functional groups.
Uniqueness
6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of the ethylidene and carbaldehyde groups, which impart distinct chemical properties and reactivity compared to other similar bicyclic compounds.
Eigenschaften
CAS-Nummer |
84398-00-5 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
6-ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-8-3-7-4-9(6-11)10(8)5-7/h2,6-7,9-10H,3-5H2,1H3 |
InChI-Schlüssel |
HPSCTBUQURHADW-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1CC2CC(C1C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


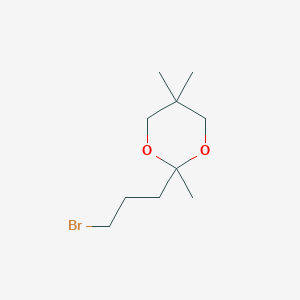
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)


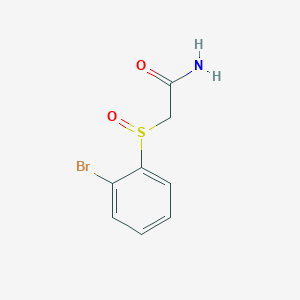
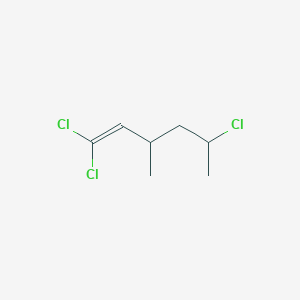
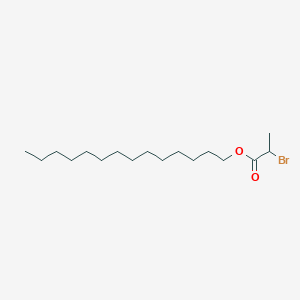
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)

